5-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiazole, sulfamoyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Coupling Reactions: The methoxyphenyl and sulfamoyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
5-(4-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, such as lipoxygenases, which are involved in inflammatory processes.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating diseases like cancer and inflammation.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s structure allows it to fit into specific binding pockets, disrupting normal enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHOXYPHENYL)-1H-INDOLES
- 5-(4-METHOXYPHENYL)-1H-IMIDAZOLES
Comparison
Compared to similar compounds, 5-(4-METHOXYPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE exhibits unique properties due to the presence of both thiazole and oxazole rings. These rings contribute to its distinct electronic and steric characteristics, enhancing its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C20H16N4O5S2 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O5S2/c1-28-15-6-2-13(3-7-15)18-12-17(23-29-18)19(25)22-14-4-8-16(9-5-14)31(26,27)24-20-21-10-11-30-20/h2-12H,1H3,(H,21,24)(H,22,25) |
InChI Key |
SUJUKFFLJSXJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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